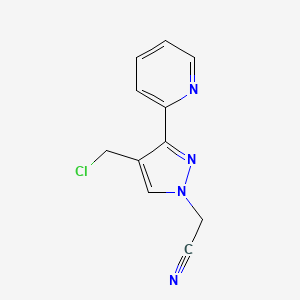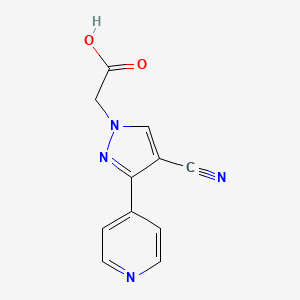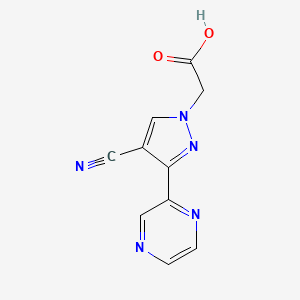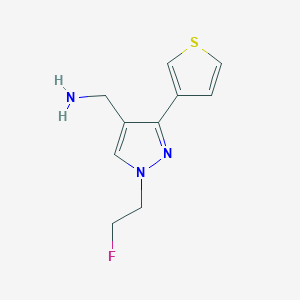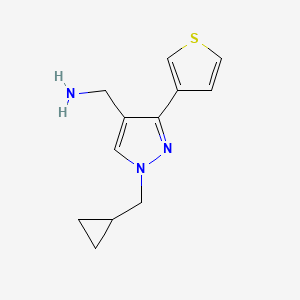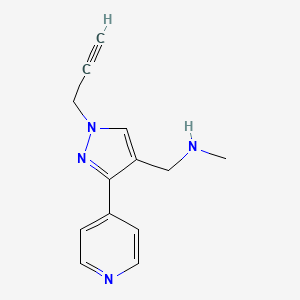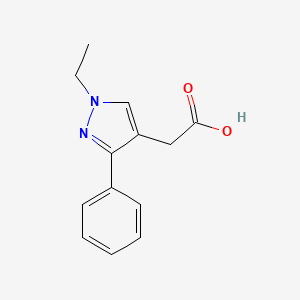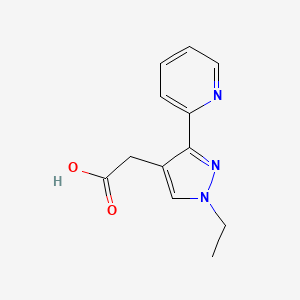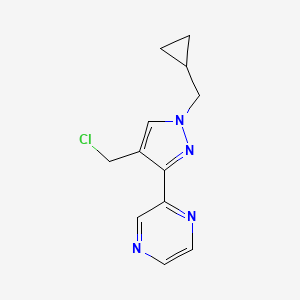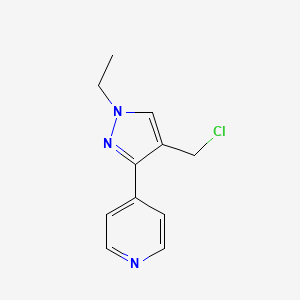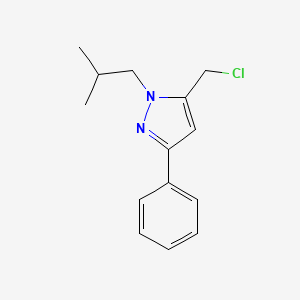
5-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole
Descripción general
Descripción
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It includes the starting materials, reagents, catalysts, temperature, pressure, and other conditions, as well as the reaction mechanisms .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and stability. It may involve kinetic studies and the use of spectroscopic techniques to monitor the reaction .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include acidity or basicity, electrophilicity or nucleophilicity, and redox potential .Aplicaciones Científicas De Investigación
Synthesis of Fine Chemicals
5-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole: serves as a key intermediate in the synthesis of fine chemicals. Its chloromethyl group is highly reactive, allowing for subsequent transformations into a variety of specialized molecules. This compound can undergo further functionalization to produce pharmaceuticals, agrochemicals, and other high-value chemical entities .
Pharmaceutical Research
In pharmaceutical research, this compound is utilized for the development of new drugs. Its structural motif is common in molecules with significant biological activity. Researchers can modify its core structure to enhance its interaction with biological targets, potentially leading to the discovery of novel therapeutics .
Polymer Science
The chloromethyl group in this compound can initiate polymerization reactions. It can be used to create new polymeric materials with specific properties, such as increased thermal stability or enhanced mechanical strength. This application is particularly relevant in the development of advanced materials for industrial use .
Catalysis
This compound can act as a ligand for metal-based catalysts. The pyrazole ring can coordinate to transition metals, forming complexes that are useful in catalytic processes such as hydrogenation, oxidation, and cross-coupling reactions. These catalysts are crucial for efficient and sustainable chemical synthesis .
Environmental Science
In environmental science, derivatives of this compound could be explored for their ability to bind to pollutants. This binding capacity makes them suitable for use in sensors or filtration systems designed to detect or remove hazardous substances from the environment .
Material Chemistry
The compound’s robust structure makes it suitable for the design of functional materials. It can be incorporated into the framework of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), which have applications in gas storage, separation technologies, and catalysis .
Antimicrobial Agents
Research has indicated that pyrazole derivatives exhibit antibacterial activity. This compound could serve as a precursor for synthesizing new antimicrobial agents, contributing to the fight against antibiotic-resistant bacteria.
Analytical Chemistry
In analytical chemistry, this compound can be used to develop new analytical reagents. Its ability to react with various analytes makes it a valuable tool for the qualitative or quantitative detection of chemical species in complex mixtures .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(chloromethyl)-1-(2-methylpropyl)-3-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2/c1-11(2)10-17-13(9-15)8-14(16-17)12-6-4-3-5-7-12/h3-8,11H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMZZPUTLGPIPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)C2=CC=CC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



